Phosphoramidate de diphényle

Vue d'ensemble

Description

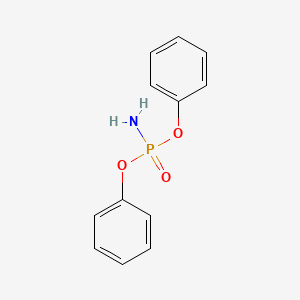

Diphenyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen bond. It is known for its stability and versatility in various chemical reactions. The compound has the chemical formula (C_{12}H_{12}NO_{3}P) and is often used in organic synthesis and industrial applications due to its unique properties.

Applications De Recherche Scientifique

Diphenyl phosphoramidate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

Target of Action

Diphenyl Phosphoramidate is a class of organophosphorus compounds known for the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and nitrogen (III) atom . These compounds are known to interact with various biological targets. For instance, they have been reported as a novel type of activity-based probe for serine proteases .

Mode of Action

The key step in the synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide . Diphenyl Phosphoramidate might be less electronegative and therefore less reactive, due to donation of the free pair of electrons on the nitrogen to an empty 3d orbital on the phosphor atom .

Biochemical Pathways

Diphenyl Phosphoramidate is involved in various biochemical pathways. The synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .

Pharmacokinetics

The pharmacokinetics of Diphenyl Phosphoramidate, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. The predicted ADMET properties of phosphoramidates are in accordance with the general requirements for drug-like compounds .

Result of Action

The molecular and cellular effects of Diphenyl Phosphoramidate’s action are diverse, given its wide range of applications. For instance, phosphoramidates have been used as additives in both oil and water-based lubricants. It has been proposed that phosphorus acts as a key element in enhancing the tribological properties of water/oil-based fluids by forming a protective layer containing phosphates and/or polyphosphates .

Action Environment

The action of Diphenyl Phosphoramidate can be influenced by various environmental factors. For instance, the presence of cyclohexylamine group is an important structural feature associated with enhanced activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenyl phosphoramidate can be synthesized through several methods, including:

Salt Elimination: This method involves the reaction of diphenyl phosphorochloridate with ammonia or amines under controlled conditions.

Oxidative Cross-Coupling: This involves the coupling of diphenyl phosphine oxide with an amine in the presence of an oxidizing agent.

Azide Reduction: This method uses diphenyl phosphorazidate as a precursor, which is then reduced to form diphenyl phosphoramidate.

Hydrophosphinylation: This involves the addition of a phosphine to an imine or nitrile, followed by oxidation.

Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of diphenyl phosphoramidate with aldehydes and dienophiles under specific conditions.

Industrial Production Methods: Industrial production of diphenyl phosphoramidate typically involves large-scale synthesis using the salt elimination method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: Diphenyl phosphoramidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diphenyl phosphate.

Reduction: Reduction reactions can convert it into diphenyl phosphine.

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Major Products Formed:

Oxidation: Diphenyl phosphate.

Reduction: Diphenyl phosphine.

Substitution: Various substituted phosphoramidates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Diphenyl Phosphine: Similar in structure but lacks the amine group.

Diphenyl Phosphate: An oxidized form of diphenyl phosphoramidate.

Diphenyl Phosphorazidate: A precursor used in the synthesis of diphenyl phosphoramidate.

Uniqueness: Diphenyl phosphoramidate is unique due to its stability and versatility in forming phosphoramidate linkages. It is more stable than diphenyl phosphine and more reactive than diphenyl phosphate, making it a valuable reagent in organic synthesis and industrial applications .

Activité Biologique

Diphenyl phosphoramidate (DPPA) is a significant compound in the field of organophosphorus chemistry, known for its diverse biological activities. This article explores the biological implications of DPPA, detailing its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Overview of Diphenyl Phosphoramidate

Diphenyl phosphoramidate is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amidic nitrogen. Its structure allows for various modifications that can enhance its biological properties. The compound exhibits a range of activities, including antimicrobial, antiviral, anticancer, and enzyme inhibition effects.

Synthesis of Diphenyl Phosphoramidate

The synthesis of diphenyl phosphoramidate can be achieved through several methods, including:

- Salt Elimination : This method involves the reaction of phosphoric acid derivatives with amines to yield phosphoramidates.

- Amination of Phosphoryl Azides : A more environmentally friendly approach that utilizes phosphoryl azides to generate diphenyl phosphoramidates through nucleophilic substitution reactions .

Antimicrobial Activity

Research indicates that derivatives of diphenyl phosphoramidate demonstrate significant antimicrobial properties. A study synthesized novel urea and thiourea derivatives from DPPA and evaluated their efficacy against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of DPPA Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Bacillus subtilis | 15 |

| 4b | Staphylococcus aureus | 18 |

| 7a | Pseudomonas aeruginosa | 12 |

| 7b | Escherichia coli | 14 |

Antiviral Activity

Diphenyl phosphoramidate has also been studied for its antiviral properties, particularly as a prodrug in anti-HIV therapies. It acts as a phosphorylating agent that can enhance the bioavailability of nucleoside analogs, improving their therapeutic efficacy . The mechanism involves the activation of nucleoside drugs through phosphorylation, which is crucial for their antiviral activity.

Anticancer Properties

Studies have highlighted the potential anticancer effects of DPPA derivatives. For example, certain compounds derived from DPPA have shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 10r | MDA-MB-231 | 23 |

The biological activity of diphenyl phosphoramidate can be attributed to several mechanisms:

- Enzyme Inhibition : DPPA derivatives have been identified as inhibitors for various enzymes, including transketolase and anaplastic lymphoma kinase (ALK) .

- Nucleophilic Substitution : The reactivity of the phosphorus center allows for nucleophilic attack by biological substrates, facilitating the formation of biologically active compounds .

- Prodrug Activation : As a prodrug, DPPA enhances the delivery and efficacy of therapeutic agents by modifying their phosphorylation state .

Case Studies

- Antimicrobial Efficacy : A series of studies demonstrated that newly synthesized thiourea derivatives from DPPA exhibited substantial antibacterial activity. These studies utilized agar well diffusion methods to quantify effectiveness against specific bacterial strains.

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that certain DPPA derivatives not only inhibited cell proliferation but also induced apoptosis through tubulin destabilization mechanisms.

Propriétés

IUPAC Name |

[amino(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMUDOFWQWBHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073284 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-56-7 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidophosphoric acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl phosphoramidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl phosphoramidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the thermal decomposition properties of diphenyl phosphoramidate?

A1: [] Thermal decomposition of diphenyl phosphoramidate occurs in a single stage. It melts around 150°C and decomposes between 200-350°C, releasing ammonia and phenol while forming polyphosphates. This decomposition process results in a weight loss of approximately 60%. Mass spectrometry analysis suggests that phenyl radical and hydrogen atom transfer reactions occur around the phosphorus atom during decomposition. The activation energy for this process is estimated at 151 kJ/mol. (See: )

Q2: How does the incorporation of fluorine atoms affect the flame retardant properties of diphenyl phosphoramidate derivatives?

A2: [] Research indicates that incorporating fluorine atoms into diphenyl phosphoramidate derivatives enhances their flame-retardant capabilities. As the phosphorus content increases in cured products containing these fluorine-containing derivatives, the flame retardancy improves. At a concentration of 5-10%, these derivatives allow cured products to achieve the UL-94 V-0 level, a standard for flame resistance. (See: )

Q3: Can you describe the use of ultrafast spectroscopy in understanding the photochemistry of diphenylphosphoryl azide, a compound closely related to diphenyl phosphoramidate?

A3: [] Femtosecond transient absorption spectroscopy played a crucial role in elucidating the photochemical pathway of diphenylphosphoryl azide, a compound structurally similar to diphenyl phosphoramidate. This technique allowed researchers to directly observe the formation of singlet diphenylphosphorylnitrene upon ultraviolet irradiation of diphenylphosphoryl azide. The study identified two transient species: a singlet excited state localized on a phenyl ring and the singlet diphenylphosphorylnitrene itself. These findings, supported by computational studies, provide valuable insights into the reactivity and potential applications of compounds containing the diphenylphosphoryl moiety. (See: )

Q4: How does the crystal structure of diphenyl phosphoramidate derivatives influence their properties?

A4: [] Research shows that diphenyl phosphoramidate derivatives can exhibit polymorphism, pseudo-polymorphism, and conformerism in their crystal structures. These different forms can arise from variations in solvent environments during crystallization. The existence of different conformers, ranging from extended to twisted, and the presence of solvent molecules within the crystal lattice significantly impact the compound's intermolecular interactions and overall packing arrangement. Understanding these structural variations is crucial for predicting and controlling the physical and chemical properties of these compounds, ultimately influencing their performance in various applications. (See: )

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.